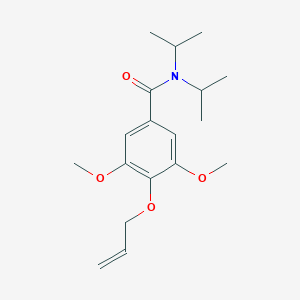
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For 3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide, the synthesis can be achieved through the following steps:
Formation of the Allyloxy Intermediate: The allyloxy group can be introduced by reacting an appropriate allyl halide with a phenol derivative under basic conditions.
Introduction of Diisopropyl Groups: The diisopropyl groups can be introduced via alkylation reactions using isopropyl halides.
Dimethoxy Substitution: The dimethoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Final Condensation: The final step involves the condensation of the substituted benzoic acid with an amine to form the benzamide derivative.
Industrial Production Methods: Industrial production of benzamide derivatives often employs catalytic processes to enhance reaction efficiency and yield. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to provide high yields and eco-friendly processes .
Types of Reactions:
Oxidation: Benzamide derivatives can undergo oxidation reactions, often leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert benzamides to amines or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the benzamide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides with different functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of benzamide derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of functional groups like allyloxy, diisopropyl, and dimethoxy can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Benzamide: The parent compound with a simpler structure.
N,N-Dimethylbenzamide: A derivative with dimethyl groups instead of diisopropyl groups.
4-Methoxybenzamide: A derivative with a methoxy group instead of dimethoxy groups.
Uniqueness: 3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
155-59-9 |
|---|---|
分子式 |
C18H27NO4 |
分子量 |
321.4 g/mol |
IUPAC名 |
3,5-dimethoxy-N,N-di(propan-2-yl)-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H27NO4/c1-8-9-23-17-15(21-6)10-14(11-16(17)22-7)18(20)19(12(2)3)13(4)5/h8,10-13H,1,9H2,2-7H3 |
InChIキー |
XUNNBYRBYWXVFB-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=CC(=C(C(=C1)OC)OCC=C)OC |
Key on ui other cas no. |
155-59-9 |
同義語 |
3,5-Dimethoxy-N,N-diisopropyl-4-(2-propenyloxy)benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















